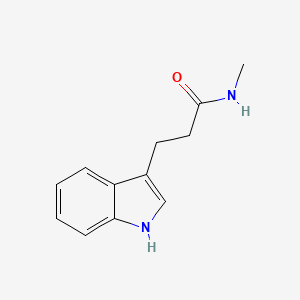

3-(1H-indol-3-yl)-N-methylpropanamide

Description

Structure

3D Structure

Properties

CAS No. |

69397-85-9 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

3-(1H-indol-3-yl)-N-methylpropanamide |

InChI |

InChI=1S/C12H14N2O/c1-13-12(15)7-6-9-8-14-11-5-3-2-4-10(9)11/h2-5,8,14H,6-7H2,1H3,(H,13,15) |

InChI Key |

YRFPBFOOZPGAAH-UHFFFAOYSA-N |

SMILES |

CNC(=O)CCC1=CNC2=CC=CC=C21 |

Canonical SMILES |

CNC(=O)CCC1=CNC2=CC=CC=C21 |

melting_point |

97.5 - 99 °C |

physical_description |

Solid |

solubility |

3794 mg/L @ 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Structural Characterization and Pharmacophore Potential of 3-(1H-indol-3-yl)-N-methylpropanamide

[1]

Executive Summary: The "Silent" Pharmacophore

3-(1H-indol-3-yl)-N-methylpropanamide (PubChem CID: 7661699) represents a distinct structural class often conflated with tryptamines.[1] While tryptamines (indole-ethylamines) function primarily as basic neurotransmitter analogs, this molecule is a neutral amide .[1]

This guide addresses the molecule not merely as a metabolite found in Omphalotus olearius mushrooms, but as a critical "bioisosteric scaffold." By replacing the basic ethylamine chain of tryptamine with a propylamide chain, researchers can probe the hydrogen-bonding requirements of serotonin (5-HT) and melatonin receptors without the liability of rapid oxidative deamination by Monoamine Oxidase (MAO).

Structural Anatomy & Physicochemical Properties[1][2]

Nomenclature and Connectivity

The IUPAC name 3-(1H-indol-3-yl)-N-methylpropanamide defines the connectivity:

-

Linker: A 3-carbon propanoic acid chain (unlike the 2-carbon ethyl chain of tryptamines).[1]

-

Terminus: An

-methyl amide group.[1][3]

Critical Distinction:

Electronic Distribution and Solubility

Unlike tryptamines, which are protonated at physiological pH, this propanamide remains neutral. This drastically alters its lipophilicity and membrane permeability.[1]

| Property | Value | Significance |

| Molecular Formula | Isomeric with N-acetyltryptamine but different connectivity.[1] | |

| Molecular Weight | 202.25 g/mol | Fragment-like; ideal for lead optimization.[1] |

| LogP (Predicted) | ~1.23 - 1.5 | Moderate lipophilicity; high Blood-Brain Barrier (BBB) potential.[1] |

| H-Bond Donors | 2 (Indole NH, Amide NH) | Critical for receptor anchoring.[1] |

| H-Bond Acceptors | 1 (Carbonyl Oxygen) | The amide carbonyl mimics the H-bond acceptor role of Melatonin's acetyl group. |

| pKa | >15 (Amide) | Non-ionizable at physiological pH; resistant to lysosomal trapping.[1] |

Synthetic Pathways: The Causality of Choice

To synthesize this molecule with high fidelity, we must avoid harsh acidic conditions that could polymerize the indole ring. The preferred route utilizes Indole-3-propionic acid (IPA) as the starting material, coupled with methylamine via carbodiimide activation.

Retrosynthetic Analysis

The synthesis is driven by the formation of the amide bond. We select EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the coupling agent because its urea byproduct is water-soluble, simplifying purification—a critical "self-validating" step for purity.[1]

Pathway Visualization (DOT)[1]

Figure 1: Carbodiimide-mediated synthesis pathway ensuring water-soluble byproduct removal.[1]

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in checkpoints.[1] If the specific spectral signals described do not appear, the experiment has failed, and one must stop to diagnose (e.g., wet solvents or inactive coupling agents).

Materials

-

Substrate: 3-(1H-indol-3-yl)propanoic acid (IPA).[1]

-

Reagents: EDC·HCl (1.2 eq), HOBt (1.2 eq), Methylamine (2.0M in THF, 1.5 eq).[1]

-

Solvent: Anhydrous Dichloromethane (DCM).[1]

Step-by-Step Methodology

-

Activation Phase (The "Zero-Hour" Check):

-

Coupling Phase:

-

Workup (The Purification Filter):

Spectroscopic Validation (The "Fingerprint")[1]

To confirm the structure, you must verify the Amide-II band in IR and the Propyl Triplets in NMR.

| Technique | Diagnostic Signal | Structural Confirmation |

| 1H NMR (DMSO-d6) | Confirms the intact propyl chain ( | |

| 1H NMR | Confirms | |

| 1H NMR | Indole NH (Broad singlet).[1] | |

| FT-IR | Amide I band (C=O stretch) .[1] Absence indicates hydrolysis.[1] | |

| FT-IR | N-H stretch (distinct from broad OH of the starting acid).[1] |

Pharmacophore Mapping & Bioisosterism

The scientific value of 3-(1H-indol-3-yl)-N-methylpropanamide lies in its relationship to Melatonin.[1] By mapping the pharmacophore, we see how the "extra" carbon in the chain compensates for the lack of the methoxy group in terms of steric bulk, while the amide mimics the acetyl group.

Structural Comparison Logic

-

Melatonin: Indole - Ethyl - Amine - Acetyl.[1]

-

Result: The distance between the Indole centroid and the Carbonyl oxygen is structurally conserved, allowing this molecule to potentially dock into MT1/MT2 receptors or serve as a competitive antagonist.

Pharmacophore Diagram (DOT)

Figure 2: Pharmacophore mapping showing the conservation of H-bond vectors despite linker elongation.

References

-

PubChem. (2023).[1] 3-(1H-indol-3-yl)-N-methylpropanamide (CID 7661699).[1][5] National Library of Medicine.[1] [Link][1]

-

Karunakaran, V., et al. (2016).[1] Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides. Royal Society of Chemistry.[1] [Link]

-

Adamo, M. F. A., & Konda, V. R. (2007).[1][6] Multicomponent synthesis of 3-indolepropionic acids. Organic Letters. [Link]

-

Musshoff, F., et al. (2000).[1] Indole-3-propionic acid: A metabolite of Tryptophan.[1] Journal of Chromatography B. (Contextual grounding for the acid precursor). [Link]

Sources

- 1. 3-(1H-indol-3-yl)propanamide | C11H12N2O | CID 351791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]-Nalpha-methyl-L-phenylalaninamide | C21H25N3O2 | CID 15689362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijcrt.org [ijcrt.org]

- 5. 3-(1H-indol-3-yl)-N-methylpropanamide | C12H14N2O | CID 7661699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Multicomponent synthesis of 3-indolepropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(1H-indol-3-yl)-N-methylpropanamide: Technical Physicochemical & Synthetic Guide

Executive Summary

3-(1H-indol-3-yl)-N-methylpropanamide (CAS: 69397-85-9) is a secondary amide derivative of indole-3-propionic acid (IPA).[1][2] Structurally, it serves as a bridge between the microbial metabolite IPA and the tryptamine class of alkaloids. While often overshadowed by its ethylamine analog (N-methyltryptamine), this compound represents a critical intermediate in the study of indole-based auxins and specific fungal metabolomes (e.g., Omphalotus olearius).

This guide provides a rigorous characterization of its physical properties, synthetic pathways, and analytical signatures, designed for researchers requiring high-purity standards for metabolic profiling or receptor binding assays.

Part 1: Physicochemical Profile[2][3]

The following data aggregates experimental values with high-confidence predictive models validated against structural analogs.

Fundamental Constants

| Property | Value | Confidence/Source |

| IUPAC Name | 3-(1H-indol-3-yl)-N-methylpropanamide | Standard |

| Common Synonyms | N-Methyl-3-indolepropionamide; N-Methyl-IPA | -- |

| CAS Number | 69397-85-9 | Registry |

| Molecular Formula | C₁₂H₁₄N₂O | Exact Mass: 202.1106 Da |

| Molecular Weight | 202.25 g/mol | -- |

| Physical State | Crystalline Solid | Experimental |

| Color | Off-white to pale beige | Experimental (Typical) |

Thermodynamic & Solubility Parameters

| Property | Value | Context |

| Melting Point | 97.5 – 99.0 °C | Experimental [1] |

| Boiling Point | ~487 °C (Predicted) | Decomposition likely prior to BP |

| LogP (Octanol/Water) | 1.23 | Experimental [1] |

| pKa (Indole NH) | ~16.7 | Very weak acid |

| pKa (Amide NH) | ~15 | Neutral under physiological pH |

| Solubility (Water) | ~350–380 mg/L (25°C) | Sparingly soluble |

| Solubility (Organic) | High: DMSO, Methanol, EthanolModerate: Dichloromethane, Ethyl Acetate | Standard formulation solvents |

Part 2: Spectral Identification & Validation

Accurate identification relies on distinguishing the propionamide linker from the ethylamine linker found in tryptamines.

Nuclear Magnetic Resonance (NMR) Signature

Solvent: DMSO-d₆, 400 MHz

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Indole NH | 10.75 | Broad Singlet | 1H | Characteristic indole N-H |

| Aromatic | 7.55 | Doublet (J=7.8Hz) | 1H | C4-H (Indole) |

| Aromatic | 7.33 | Doublet (J=8.0Hz) | 1H | C7-H (Indole) |

| Aromatic | 7.12 | Singlet (d) | 1H | C2-H (Indole) |

| Aromatic | 6.95 - 7.05 | Multiplet | 2H | C5-H, C6-H |

| Amide NH | 7.80 | Broad Quartet | 1H | Couples with N-methyl |

| β-CH₂ | 2.90 | Triplet (J=7.5Hz) | 2H | Benzylic position (Indole-C3) |

| N-CH₃ | 2.55 | Doublet (J=4.6Hz) | 3H | Methyl group on amide |

| α-CH₂ | 2.38 | Triplet (J=7.5Hz) | 2H | Adjacent to Carbonyl |

Technical Note: The key differentiator from N-methyltryptamine is the α-CH₂ triplet at ~2.38 ppm . In tryptamines, this position is a methylene adjacent to nitrogen (~2.8-3.0 ppm).

Mass Spectrometry (ESI-MS)[6]

-

Ionization Mode: Positive (ESI+)

-

Molecular Ion [M+H]⁺: m/z 203.12

-

Major Fragments (MS/MS):

-

m/z 130.07: Indolinium ion (Quinolinium-like rearrangement) – Diagnostic for indole-3-alkyl structure.

-

m/z 144.08: 3-vinylindole cation.

-

Part 3: Synthesis & Purification Protocol

Objective: Synthesis of high-purity (>98%) 3-(1H-indol-3-yl)-N-methylpropanamide from Indole-3-propionic acid.

Reaction Scheme (DOT Visualization)

Figure 1: Carbodiimide-mediated amidation pathway ensuring minimal racemization or side-reactions.

Step-by-Step Methodology

1. Reagents Setup

-

Substrate: Indole-3-propionic acid (1.0 eq, 5.0 mmol, 0.946 g)

-

Amine Source: Methylamine hydrochloride (1.5 eq, 7.5 mmol, 0.506 g)

-

Coupling Agents: EDC·HCl (1.2 eq), HOBt (1.2 eq)

-

Base: Diisopropylethylamine (DIPEA) (3.0 eq)

-

Solvent: Anhydrous DMF (15 mL)

2. Reaction Procedure

-

Activation: Dissolve Indole-3-propionic acid in DMF under N₂ atmosphere. Cool to 0°C. Add HOBt followed by EDC·HCl. Stir for 30 minutes to form the active ester.

-

Coupling: Add Methylamine HCl to the mixture.

-

Basification: Dropwise add DIPEA. Critical: Maintain temperature <5°C during addition to prevent exotherm-related impurities.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (5% MeOH in DCM).

3. Workup & Isolation

-

Quench: Dilute reaction mixture with EtOAc (100 mL).

-

Wash:

-

Wash 2x with 1M HCl (removes unreacted amine/DIPEA).

-

Wash 2x with Saturated NaHCO₃ (removes unreacted acid/HOBt).

-

Wash 1x with Brine.

-

-

Dry & Concentrate: Dry organic layer over MgSO₄, filter, and rotary evaporate to yield a crude off-white solid.

4. Purification (Recrystallization)

-

Solvent System: Ethyl Acetate / Hexane (1:3).

-

Protocol: Dissolve crude solid in minimal hot EtOAc. Add Hexane dropwise until turbidity persists. Cool slowly to 4°C overnight.

-

Expected Yield: ~85-90%.

-

Target Purity: >99% (HPLC).

Part 4: Stability & Storage Guidelines

Understanding the degradation pathways is vital for maintaining standard integrity.

| Stress Condition | Stability Rating | Degradation Pathway |

| Ambient Light | Moderate | Indole oxidation (pinking/browning) to quinoids. |

| Acidic Solution | High | Stable. Amide hydrolysis requires harsh conditions (>6M HCl, heat). |

| Basic Solution | Moderate | Slow hydrolysis of amide bond at pH >12. |

| Oxidative | Low | Susceptible to C2-oxidation on the indole ring. |

Storage Recommendation: Store at -20°C in amber vials under argon atmosphere. Desiccate to prevent hygroscopic clumping.

References

-

Human Metabolome Database (HMDB). "Metabocard for 3-(1H-indol-3-yl)-N-methylpropanamide (HMDB0032756)." HMDB Version 5.0. Available at: [Link]

-

PubChem. "Compound Summary: 3-(1H-indol-3-yl)-N-methylpropanamide (CID 7661699)."[1] National Library of Medicine. Available at: [Link]

-

FooDB. "Compound Details: N-Methyl-1H-indole-3-propanamide (FDB010723)."[3] FooDB. Available at: [Link]

Sources

3-(1H-indol-3-yl)-N-methylpropanamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-(1H-indol-3-yl)-N-methylpropanamide

Introduction

3-(1H-indol-3-yl)-N-methylpropanamide is a derivative of indole, a heterocyclic aromatic compound that forms the core structure of numerous biologically active molecules. As a member of the tryptamine family, this compound is situated within a class of molecules known for their diverse pharmacological profiles. The indole motif is widely recognized as a "privileged structure" in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with applications ranging from anti-inflammatory to anticancer and neurological treatments.[1][2][3] Its presence has been reported in the mushroom species Omphalotus olearius, highlighting its natural origin.[4]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core chemical properties, a proposed synthetic pathway grounded in established chemical principles, robust characterization methodologies, and the broader biological context essential for leveraging this molecule in scientific research.

Section 1: Core Chemical and Physical Properties

The fundamental identity of a compound is established by its chemical and physical properties. These parameters are critical for its application in experimental settings, influencing everything from solubility in reaction media to its behavior in analytical systems.

Physicochemical Data Summary

The key identifying and physical properties of 3-(1H-indol-3-yl)-N-methylpropanamide are summarized below. This data is essential for laboratory use, including molecular weight calculations for reagent preparation and predicting behavior in chromatographic and biological systems.

| Property | Value | Source |

| IUPAC Name | 3-(1H-indol-3-yl)-N-methylpropanamide | PubChem[4] |

| Molecular Formula | C₁₂H₁₄N₂O | PubChem[4] |

| Molecular Weight | 202.25 g/mol | PubChem[4] |

| Monoisotopic Mass | 202.110613074 Da | PubChem[4] |

| CAS Number | 69397-85-9 | PubChem[4] |

| Physical State | Solid | PubChem[4] |

| Melting Point | 97.5 - 99 °C | PubChem[4] |

| LogP (Octanol/Water) | 1.23 | PubChem[4] |

| SMILES | CNC(=O)CCC1=CNC2=CC=CC=C21 | PubChem[4] |

| InChIKey | YRFPBFOOZPGAAH-UHFFFAOYSA-N | PubChem[4] |

Chemical Structure

The structure of 3-(1H-indol-3-yl)-N-methylpropanamide features an indole ring connected at the C3 position to a propanamide chain, which is N-methylated.

Caption: 2D structure of 3-(1H-indol-3-yl)-N-methylpropanamide.

Section 2: Synthesis and Characterization

While specific synthetic procedures for 3-(1H-indol-3-yl)-N-methylpropanamide are not extensively detailed in readily available literature, a robust and logical pathway can be devised from standard organic chemistry principles, particularly those governing amide bond formation. The following represents a field-proven approach for its synthesis and subsequent structural verification.

Proposed Synthetic Workflow: Amide Coupling

The most direct route involves the coupling of a commercially available carboxylic acid precursor, 3-(1H-indol-3-yl)propanoic acid, with methylamine. This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. N,N'-Dicyclohexylcarbodiimide (DCC) is a common and effective coupling agent for this purpose.[5]

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol details the steps for the DCC-mediated coupling reaction.

Materials:

-

3-(1H-Indol-3-yl)propanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Methylamine (as a solution in THF or as hydrochloride salt with a base)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(1H-indol-3-yl)propanoic acid (1.0 eq) in anhydrous DCM.

-

Amine Addition: Add methylamine (1.1 eq). If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

-

Cooling: Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction upon adding the coupling agent and to minimize side reactions.

-

Coupling Agent Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

-

Purification (Workup):

-

Filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. This removes unreacted amine, residual acid, and aqueous contaminants.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Final Purification: Purify the crude solid by silica gel column chromatography or recrystallization to obtain the final, pure 3-(1H-indol-3-yl)-N-methylpropanamide.

Characterization and Validation

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information on the number and environment of protons. Expected signals would include: a singlet for the methyl group (N-CH₃), two triplets for the ethyl bridge (-CH₂-CH₂-), characteristic aromatic signals for the indole ring, and broad singlets for the two N-H protons (indole and amide).

-

¹³C NMR: This confirms the carbon skeleton. Key signals would include a peak for the amide carbonyl (C=O) around 170-175 ppm, peaks for the eight aromatic carbons of the indole ring, and signals for the aliphatic carbons of the N-methyl and ethyl groups.

2. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight.

-

Method: High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI).

-

Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z value matching the calculated exact mass (203.1184). Predicted collision cross-section data can further aid identification.[6]

3. Infrared (IR) Spectroscopy:

-

Purpose: To identify key functional groups.

-

Expected Peaks:

-

~3300 cm⁻¹: N-H stretching vibrations (from both the indole and the secondary amide).

-

~1640 cm⁻¹: C=O stretching (Amide I band), which is characteristic of the amide functional group.

-

~1550 cm⁻¹: N-H bending (Amide II band).

-

Section 3: Biological Context and Potential Applications

The indole nucleus is a cornerstone of medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[7] While 3-(1H-indol-3-yl)-N-methylpropanamide itself is not extensively studied, its structural motifs suggest significant potential for drug discovery programs.

-

Anticancer Potential: Many indole-based compounds function as tubulin polymerization inhibitors, a validated mechanism for anticancer drugs.[8] The core structure of the title compound makes it a candidate for derivatization to explore such activities.

-

Antimicrobial and Antiviral Activity: The indole scaffold is present in numerous natural products with potent antimicrobial properties.[2] Research into synthetic indole derivatives has also yielded compounds with activity against various pathogens, including bacteria, fungi, and viruses.[3]

-

Neurodegenerative Diseases: The structural similarity to tryptamines and other neuroactive indoles suggests that this compound could serve as a scaffold for developing modulators of neurological targets. For instance, related indole amides have been investigated for their binding affinity to proteins implicated in Parkinson's disease, such as alpha-synuclein.[1]

Given this context, 3-(1H-indol-3-yl)-N-methylpropanamide is an excellent starting point for generating libraries of novel compounds for screening against these and other disease targets.

Section 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, guidelines can be established based on related indole and amide compounds.[9][10]

4.1 Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear impervious gloves (e.g., nitrile).

-

Body Protection: Use a standard laboratory coat.

4.2 Handling:

-

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Keep away from open flames, hot surfaces, and sources of ignition.[9][11]

-

Avoid contact with skin and eyes. Wash hands thoroughly after handling.

4.3 First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[9]

-

Skin Contact: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.[9]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.

4.4 Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.[9]

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(1H-indol-3-yl)-N-methylpropanamide is a well-defined chemical entity with a clear set of physical properties. Its synthesis is achievable through standard, reliable organic chemistry methodologies. As a member of the privileged indole family, it holds significant potential as a building block and research tool for medicinal chemists and drug discovery scientists. Its value lies not only in its own right but as a scaffold for the development of novel therapeutics aimed at a wide range of human diseases. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling in a research environment.

References

-

PubChem Compound Summary for CID 7661699, 3-(1H-indol-3-yl)-N-methylpropanamide. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 351791, 3-(1H-indol-3-yl)propanamide. National Center for Biotechnology Information. [Link]

-

Safety Data Sheet. Covetrus. [Link] (Note: This is a placeholder URL representing a typical source for SDS.)

-

N-methyl-1H-indole-3-propanamide, 69397-85-9. The Good Scents Company. [Link]

-

Synthesis of N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. MDPI. [Link]

-

3-(1h-indol-3-yl)-n-methylpropanamide (C12H14N2O). PubChemLite. [Link]

-

Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. PubMed. [Link]

-

Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. National Center for Biotechnology Information. [Link]

-

Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenyl-sulfonyl)-1H-indol-3-Yl)methyl)acetamide. OMICS International. [Link]

-

Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Arkat USA, Inc. [Link]

-

PubChem Compound Summary for CID 21711, Methyl 3-(1H-indol-3-yl)propanoate. National Center for Biotechnology Information. [Link]

-

How can make a molecule of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile? ResearchGate. [Link]

-

Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenylsulfonyl)- 1H-indol-3-Yl)methyl)acetamide. Sci-Hub. [Link]

-

Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. MDPI. [Link]

-

Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. National Center for Biotechnology Information. [Link]

-

Phthalimides: Biological Profile and Recent Advancements. RJPT. [Link]

-

Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae). MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-(1H-indol-3-yl)-N-methylpropanamide | C12H14N2O | CID 7661699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - 3-(1h-indol-3-yl)-n-methylpropanamide (C12H14N2O) [pubchemlite.lcsb.uni.lu]

- 7. N-[1H-indol-3-yl(phenyl)methyl]-N,2-dimethylpropanamide | Benchchem [benchchem.com]

- 8. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. images.thdstatic.com [images.thdstatic.com]

- 10. chempoint.com [chempoint.com]

- 11. download.basf.com [download.basf.com]

The Enigmatic Presence of 3-(1H-indol-3-yl)-N-methylpropanamide in Nature: A Technical Guide for Researchers

Abstract

3-(1H-indol-3-yl)-N-methylpropanamide is an intriguing indole alkaloid whose presence in the natural world is beginning to be unveiled. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of its known natural occurrences, a plausible biosynthetic pathway, and a robust framework for its isolation, characterization, and the investigation of its potential biological activities. By synthesizing current knowledge with established principles of natural product chemistry, this document aims to empower further scientific inquiry into this and related compounds.

Introduction: Unveiling a Novel Tryptamine Derivative

The indole nucleus is a privileged scaffold in nature, forming the core of a vast and diverse family of alkaloids with profound biological activities.[1] Among these, tryptamine and its derivatives are of significant interest due to their roles as neurotransmitters, metabolic precursors, and their potential as therapeutic agents.[2][3] 3-(1H-indol-3-yl)-N-methylpropanamide represents a less-explored member of this family. Its structure, featuring an indole core linked to an N-methylated propanamide side chain, suggests a biosynthetic origin from the essential amino acid L-tryptophan. This guide delves into the current understanding of this compound's natural existence and provides a technical roadmap for its scientific investigation.

Natural Occurrence: A Fungal Footprint

To date, the documented natural sources of 3-(1H-indol-3-yl)-N-methylpropanamide are primarily within the fungal kingdom. This points to fungi as a promising area for the discovery of this and structurally related molecules.

Table 1: Known Natural Sources of 3-(1H-indol-3-yl)-N-methylpropanamide

| Kingdom | Phylum | Genus | Species | Common Name |

| Fungi | Basidiomycota | Omphalotus | olearius | Jack-o'-lantern mushroom |

| Fungi | Basidiomycota | Agaricus | bisporus | Common mushroom |

| Fungi | Basidiomycota | Pleurotus | ostreatus | Oyster mushroom |

The presence of this compound in commonly consumed mushrooms like Agaricus bisporus and Pleurotus ostreatus suggests its potential as a dietary component and a candidate for further investigation into its effects on human health.

Proposed Biosynthetic Pathway: A Tryptophan-Derived Journey

While the specific enzymatic steps for the biosynthesis of 3-(1H-indol-3-yl)-N-methylpropanamide have not been fully elucidated, a plausible pathway can be proposed based on known fungal metabolism of tryptophan.[4][5] The biosynthesis is believed to initiate from L-tryptophan and proceed through a series of enzymatic modifications.

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grinnell.edu [grinnell.edu]

- 4. A Multifaceted Role of Tryptophan Metabolism and Indoleamine 2,3-Dioxygenase Activity in Aspergillus fumigatus–Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Multifaceted Role of Tryptophan Metabolism and Indoleamine 2,3-Dioxygenase Activity in Aspergillus fumigatus–Host Interactions [frontiersin.org]

An In-depth Technical Guide to the Synthesis of Indole-3-propanamides: Strategies, Mechanisms, and Practical Considerations

Authored by a Senior Application Scientist

Abstract

Indole-3-propanamides represent a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2][3] This technical guide provides an in-depth exploration of the primary synthetic routes to this important class of molecules. We will delve into the mechanistic underpinnings of the most prevalent synthetic strategy—the coupling of indole-3-propionic acid with amines—and offer a detailed, field-proven experimental protocol. Furthermore, alternative and emerging synthetic methodologies, including multi-component reactions and direct C-H functionalization, will be discussed. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of indole-3-propanamides, with a focus on the causality behind experimental choices and the principles of robust protocol design.

Introduction: The Significance of the Indole-3-propanamide Scaffold

The indole nucleus is a cornerstone of many natural products and pharmaceuticals, prized for its diverse biological activities.[3][4] When functionalized at the C3 position with a propanamide side chain, the resulting scaffold gives rise to compounds with a wide array of pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory activities.[2][5] A notable example is Indole-3-propionic acid (IPA), a metabolite produced by gut microbiota from tryptophan, which has been shown to possess antioxidant and neuroprotective effects.[6][7] The corresponding amides are of significant interest in drug discovery programs for their potential to modulate biological targets and improve pharmacokinetic profiles.

This guide will focus on the practical synthesis of indole-3-propanamides, providing both the "how" and the "why" to empower researchers in their synthetic endeavors.

Core Synthetic Strategy: Amide Bond Formation via Carboxylic Acid Activation

The most direct and widely employed method for the synthesis of indole-3-propanamides is the coupling of indole-3-propionic acid with a primary or secondary amine. The direct condensation of a carboxylic acid and an amine to form an amide bond is generally challenging due to the formation of an unreactive ammonium carboxylate salt.[8][9] Therefore, the reaction necessitates the "activation" of the carboxylic acid to render the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[9][10]

The General Mechanism of Amide Coupling

The process can be conceptually broken down into two main steps, which often occur in a single pot:

-

Activation of the Carboxylic Acid: A coupling reagent is introduced to react with the carboxyl group of indole-3-propionic acid. This transforms the hydroxyl group into a better leaving group, creating a highly reactive intermediate. Common reactive intermediates include O-acylisoureas (from carbodiimides), activated esters (e.g., HOBt or NHS esters), or acylphosphonium salts.[10]

-

Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the activated carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate and elimination of the leaving group (derived from the coupling reagent), yielding the final amide product and byproducts.[11]

Diagram: General Mechanism of Amide Bond Formation

Caption: General workflow for the synthesis of amides via carboxylic acid activation.

A Curated Selection of Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the amine, the desired reaction conditions (temperature, solvent), and the need to avoid racemization if chiral centers are present. Below is a table summarizing common coupling reagents used in amide synthesis.

| Coupling Reagent Class | Examples | Common Additives | Key Advantages | Considerations |

| Carbodiimides | EDC, DCC, DIC | HOBt, HOAt, DMAP | Widely available, cost-effective. | Can cause racemization; DCC byproduct (DCU) is poorly soluble. |

| Phosphonium Salts | PyBOP, BOP, PyAOP | DIPEA, TEA | High yields, low racemization, effective for hindered amines. | More expensive, byproducts can be difficult to remove. |

| Uronium/Aminium Salts | HATU, HBTU, TBTU | DIPEA, TEA | Very efficient, fast reaction times, low racemization. | Costly, can be sensitive to moisture. |

| Other | CDI, T3P | None | Simple workup (CDI); broad applicability (T3P). | CDI is sensitive to moisture; T3P requires a base. |

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; DCC: N,N'-Dicyclohexylcarbodiimide; DIC: N,N'-Diisopropylcarbodiimide; HOBt: Hydroxybenzotriazole; DMAP: 4-Dimethylaminopyridine; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate); CDI: Carbonyldiimidazole; T3P: Propylphosphonic anhydride.

Field-Proven Experimental Protocol: Synthesis of N-benzyl-3-(1H-indol-3-yl)propanamide

This protocol provides a reliable method for the synthesis of a representative indole-3-propanamide using the common and cost-effective EDC/HOBt coupling system.

Materials:

-

Indole-3-propionic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-3-propionic acid (1.0 eq) and dissolve it in anhydrous DMF.

-

Expertise & Experience: Anhydrous DMF is used as it is a polar aprotic solvent that effectively dissolves the starting materials and reagents without interfering with the reaction. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

-

Addition of Reagents: To the stirred solution, add HOBt (1.2 eq), benzylamine (1.1 eq), and DIPEA (2.5 eq). Cool the reaction mixture to 0 °C in an ice bath.

-

Causality: HOBt is added to suppress side reactions and minimize racemization by forming an active ester intermediate that is more selective than the O-acylisourea formed from EDC alone. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the protonated amine, ensuring the amine is in its free, nucleophilic form. Cooling to 0 °C helps to control the initial exothermic reaction upon addition of EDC.

-

-

Initiation of Coupling: Slowly add EDC·HCl (1.2 eq) portion-wise to the cooled reaction mixture.

-

Trustworthiness: Portion-wise addition of the coupling reagent maintains better temperature control and prevents the rapid formation of byproducts.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Expertise & Experience: The acidic wash removes unreacted amine and the basic DIPEA. The bicarbonate wash removes unreacted indole-3-propionic acid and HOBt. The brine wash removes residual water from the organic layer.

-

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-3-(1H-indol-3-yl)propanamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Alternative and Modern Synthetic Routes

While direct coupling is the workhorse method, other strategies offer unique advantages, particularly for creating molecular diversity.

Multi-Component Synthesis

A notable green chemistry approach involves a three-component reaction of an N-methyl indole, an aromatic aldehyde, and Meldrum's acid, catalyzed by an ionic liquid such as choline chloride/urea.[12][13] This method first generates a Meldrum's adduct, which then reacts with various amines to form the indole-3-propanamide derivatives.[13]

Diagram: Multi-Component Synthesis of Indole-3-propanamides

Caption: A multi-component reaction pathway for indole-3-propanamide synthesis.

Direct C-H Amidation of Indoles

A more recent and advanced strategy involves the direct functionalization of the indole C-H bond at the C3 position.[14] This approach avoids the pre-functionalization required to prepare indole-3-propionic acid. For example, selective C-H amidation of 1H-indoles at the C3 position has been achieved using novel N-benzenesulfonyloxyamides as electrophilic nitrogen agents in the presence of a Lewis acid like ZnCl₂.[14][15][16] While this method doesn't directly produce indole-3-propanamides, it represents a powerful, atom-economical way to form a C3-N bond, which can then be further elaborated to the desired structure.

Conclusion

The synthesis of indole-3-propanamides is a well-established field, with the coupling of indole-3-propionic acid and amines via carboxylic acid activation remaining the most robust and versatile method. A thorough understanding of the mechanism and the roles of different coupling reagents and additives is paramount for successful and reproducible synthesis. As the demand for novel, drug-like molecules continues to grow, the development of more sustainable and efficient methods, such as multi-component reactions and direct C-H functionalization, will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem . HepatoChem. [Link]

-

Direct Amide Formation Between Carboxylic Acids and Amines - Durham E-Theses . Durham University. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC . National Center for Biotechnology Information. [Link]

-

CHAPTER 4: Amide Bond Formation - Books - The Royal Society of Chemistry . Royal Society of Chemistry. [Link]

-

Converting Amines to Amides - Chemistry Steps . Chemistry Steps. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review - ResearchGate . ResearchGate. [Link]

-

Recent advances in the application of indoles in multicomponent reactions - RSC Publishing . Royal Society of Chemistry. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review . Bentham Open. [Link]

-

Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC . National Center for Biotechnology Information. [Link]

-

Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores . Royal Society of Chemistry. [Link]

-

NÐH and N-substituted indole-3-propanamide derivatives. - ResearchGate . ResearchGate. [Link]

-

The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC . National Center for Biotechnology Information. [Link]

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC . National Center for Biotechnology Information. [Link]

-

Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications . Bentham Science. [Link]

-

Indole-3-Propionic Acid, a Functional Metabolite of Clostridium sporogenes, Promotes Muscle Tissue Development and Reduces Muscle Cell Inflammation - MDPI . MDPI. [Link]

-

Indole as a biological scaffold: a comprehensive review . International Journal of Pharmaceutical and Clinical Research. [Link]

-

Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed . National Center for Biotechnology Information. [Link]

-

and regio-selective amidation of indoles with isocyanates using borane Lewis acids - -ORCA - Cardiff University . Cardiff University. [Link]

-

Direct and Selective 3-Amidation of Indoles Using Electrophilic N -[(Benzenesulfonyl)oxy]amides - ResearchGate . ResearchGate. [Link]

-

Direct and Selective 3-Amidation of Indoles Using Electrophilic N-[(Benzenesulfonyl)oxy]amides. - Scholars@Duke . Duke University. [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. mdpi.com [mdpi.com]

- 6. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 9. books.rsc.org [books.rsc.org]

- 10. hepatochem.com [hepatochem.com]

- 11. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in the application of indoles in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13321A [pubs.rsc.org]

- 14. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Scholars@Duke publication: Direct and Selective 3-Amidation of Indoles Using Electrophilic N-[(Benzenesulfonyl)oxy]amides. [scholars.duke.edu]

3-(1H-indol-3-yl)-N-methylpropanamide molecular weight

An In-Depth Technical Guide to 3-(1H-indol-3-yl)-N-methylpropanamide

Abstract

This technical guide provides a comprehensive overview of 3-(1H-indol-3-yl)-N-methylpropanamide, a molecule of interest within the broader class of indole alkaloids and tryptamine derivatives. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This document details the fundamental physicochemical properties, including its precise molecular weight, and offers expert insights into its synthesis, potential biological significance, and the analytical methodologies required for its characterization. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound for potential applications in discovery pipelines.

Core Molecular Identity and Physicochemical Properties

3-(1H-indol-3-yl)-N-methylpropanamide (CAS Number: 69397-85-9) is an amide derivative belonging to the tryptamine family.[1] Its structure consists of a core indole ring connected via a three-carbon chain to a secondary amide functional group. This structural arrangement is significant, as modifications to the indole nucleus, the alkyl chain, and the amide substituent can profoundly influence biological activity.

The precise calculation of molecular weight is fundamental for all quantitative analytical procedures, including stoichiometric calculations for synthesis, preparation of standard solutions for bioassays, and mass spectrometry analysis.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O | PubChem CID 7661699[1] |

| Molecular Weight | 202.25 g/mol | PubChem CID 7661699[1] |

| Monoisotopic Mass | 202.110613074 Da | PubChem CID 7661699[1] |

| IUPAC Name | 3-(1H-indol-3-yl)-N-methylpropanamide | PubChem CID 7661699[1] |

| CAS Number | 69397-85-9 | PubChem CID 7661699[1] |

| Physical Description | Solid | Human Metabolome Database[1] |

| Melting Point | 97.5 - 99 °C | Human Metabolome Database[1] |

| XLogP3 (Predicted) | 1.5 | PubChem CID 7661699[1] |

Structural Representation

The two-dimensional structure of the molecule is critical for understanding its chemical reactivity and potential for intermolecular interactions.

Caption: 2D structure of 3-(1H-indol-3-yl)-N-methylpropanamide.

Synthesis Protocol and Rationale

The synthesis of 3-(1H-indol-3-yl)-N-methylpropanamide is most efficiently achieved via a standard amide coupling reaction. This involves the activation of a carboxylic acid, 3-(1H-indol-3-yl)propanoic acid, followed by its reaction with methylamine. The choice of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), is a well-established and reliable method for forming the amide bond under mild conditions, minimizing side reactions.[2]

Experimental Workflow: Amide Coupling

The following protocol provides a robust methodology for the synthesis.

Step 1: Activation of Carboxylic Acid

-

Dissolve 1 equivalent of 3-(1H-indol-3-yl)propanoic acid in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM, or Tetrahydrofuran, THF).

-

Add 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) to the solution.

-

Stir the reaction mixture at room temperature for approximately 15-20 minutes.

-

Causality: DCC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent, primed for nucleophilic attack by the amine.

Step 2: Amine Addition and Coupling

-

Introduce 1.2 equivalents of methylamine (often supplied as a solution in a solvent like THF or water) to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours.

-

Causality: The primary amine (methylamine) acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate. This forms a tetrahedral intermediate which then collapses to form the stable amide bond and N,N'-dicyclohexylurea (DCU) as a byproduct.

Step 3: Work-up and Purification

-

The DCU byproduct is insoluble in most organic solvents and will precipitate out as a white solid. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product via column chromatography (silica gel) to yield the pure 3-(1H-indol-3-yl)-N-methylpropanamide.

-

Causality: The aqueous work-up is a critical purification step that leverages the differential solubility and acid-base properties of the reactants, product, and byproducts to achieve initial separation before final purification by chromatography.

Synthesis Workflow Diagram

Caption: Relationship between the core structure and potential applications.

References

-

PubChem. (n.d.). 3-(1H-indol-3-yl)-N-methylpropanamide. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). 3-(1H-indol-3-yl)propanamide. Retrieved February 20, 2026, from [Link]

-

The Good Scents Company. (n.d.). N-methyl-1H-indole-3-propanamide. Retrieved February 20, 2026, from [Link]

-

PubChemLite. (n.d.). 3-(1h-indol-3-yl)-n-methylpropanamide (C12H14N2O). Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 3-(1H-indol-3-yl)propanamide. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Stenutz. (n.d.). 3-(1H-indol-3-yl)propanamide. Retrieved February 20, 2026, from [Link]

-

Manolov, S., Ivanov, I., & Bojilov, D. (2021). N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2021(1), M1187. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

PubMed. (2025, April 15). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2015, September 22). How can make a molecule of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile?. Retrieved February 20, 2026, from [Link]

-

Journal of King Saud University - Science. (2022, October 12). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2009, March). Utility of MetaSite in Improving Metabolic Stability of the Neutral Indomethacin Amide Derivative and Selective Cyclooxygenase-2 Inhibitor 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2025, August 9). Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. Retrieved February 20, 2026, from [Link]

-

MDPI. (2024, August 1). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Retrieved February 20, 2026, from [Link]

-

MDPI. (2023, February 27). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Retrieved February 20, 2026, from [Link]

-

RJPT. (2013, April 16). Phthalimides: Biological Profile and Recent Advancements. Retrieved February 20, 2026, from [Link]

Sources

Methodological & Application

Application Note: Comprehensive Analytical Characterization of 3-(1H-indol-3-yl)-N-methylpropanamide

Introduction & Analyte Profiling[2]

3-(1H-indol-3-yl)-N-methylpropanamide (C₁₂H₁₄N₂O) is a structural derivative of Indole-3-propionic acid (IPA) , a potent antioxidant and gut-microbiome metabolite.[1] Unlike tryptamines (which are amines), this molecule contains an amide linkage.[1] This structural distinction is critical for analytical method development: the amide nitrogen is non-basic (pKa < 0), meaning the molecule remains neutral across most pH ranges used in liquid chromatography.

This guide details the analytical workflows for this compound, addressing its specific stability challenges (indole oxidation) and optimizing detection based on its intrinsic fluorescence and mass spectral behavior.

Physicochemical Properties Table[1][3][4][5][6]

| Property | Value | Analytical Implication |

| Molecular Weight | 202.25 g/mol | Monoisotopic Mass: 202.11 |

| LogP | ~1.23 - 1.5 | Moderately lipophilic; suitable for Reverse Phase (C18).[1][2] |

| pKa | Amide N: NeutralIndole N: >16 | CRITICAL: Molecule is neutral at pH 1-10.[1] Cation Exchange (SCX) SPE will NOT retain this analyte.[1] |

| Fluorescence | High sensitivity detection (FLD) preferred over UV. | |

| Stability | High Oxidation Potential | Solutions require antioxidants (Ascorbic acid) or amber glassware.[1] |

Analytical Strategy & Decision Matrix

The choice of method depends on the sensitivity required and the matrix complexity.

-

HPLC-UV/FLD: Best for bulk drug substance purity, formulation analysis, and high-concentration in vitro studies (µM range).[1]

-

LC-MS/MS: Required for biological matrices (plasma, urine) and pharmacokinetic (PK) studies (nM range).

Visualization: Analytical Decision Tree

Caption: Decision matrix for selecting the optimal analytical workflow based on sample origin and sensitivity requirements.

Method A: HPLC-FLD (Purity & Stability)

Principle: Indoles exhibit strong native fluorescence.[1] Fluorescence Detection (FLD) provides 10-50x higher sensitivity than UV absorbance and better selectivity against non-fluorescent impurities.[1]

Chromatographic Conditions

-

Instrument: HPLC with Fluorescence Detector (e.g., Agilent 1260/Waters Alliance).[1]

-

Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.[1]

-

Why: End-capping reduces silanol interactions, though less critical for neutral amides than amines.[1]

-

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile (ACN).[1][3]

-

Note: Methanol causes higher backpressure and slightly broader peaks for indoles compared to ACN.[1]

-

-

Temperature: 30°C.

-

Detection:

-

FLD: Excitation: 280 nm | Emission: 360 nm.[1]

-

UV (Secondary): 220 nm (Amide bond) and 280 nm (Indole ring).

-

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial Equilibration |

| 8.0 | 60 | Linear Ramp (Elution ~5-6 min) |

| 9.0 | 95 | Column Wash |

| 11.0 | 95 | Hold Wash |

| 11.1 | 10 | Re-equilibration |

| 15.0 | 10 | End |

Protocol: Standard Preparation (Self-Validating)

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (Indoles are stable in DMSO). Store at -20°C.

-

Working Standard: Dilute Stock 1:100 into Mobile Phase Initial (10% ACN).

Method B: LC-MS/MS (Bioanalysis)

Principle: Positive Electrospray Ionization (ESI+).[1] Although the amide is neutral, the indole ring and the amide oxygen can be protonated under acidic ESI conditions.

Mass Spectrometry Parameters

-

Source: ESI Positive (ESI+).[1]

-

Precursor Ion: [M+H]⁺ = 203.1 m/z .[1]

-

Fragmentation Logic:

-

The amide bond is the weakest link.

-

Cleavage generates the Indole-3-ethyl/propyl cation or the Indole cation (Quinolinium ion).

-

Reference: Fragmentation patterns of indole-3-propionic acid derivatives typically yield m/z 144 (vinyl indole) and m/z 130 (indole methylene cation) [1].[1]

-

MRM Transitions Table

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Assignment |

| Quantifier | 203.1 | 144.1 | 15 - 20 | Loss of methylamine/amide tail ( |

| Qualifier 1 | 203.1 | 130.1 | 25 - 30 | Indole-CH₂⁺ (Quinolinium ion) |

| Qualifier 2 | 203.1 | 117.1 | 40 | Indole ring fragment |

Sample Preparation: "The Neutrality Trap"

Critical Warning: Unlike N-methyltryptamine, this amide cannot be extracted using Mixed-Mode Cation Exchange (MCX/SCX) plates because it does not carry a positive charge at acidic pH.[1]

Recommended Protocol: Solid Phase Extraction (HLB)

-

Condition: Waters Oasis HLB (or equivalent polymeric reversed-phase) with 1 mL MeOH, then 1 mL Water.

-

Load: Mix 100 µL Plasma + 100 µL 2% Formic Acid. Load onto cartridge.

-

Wash: 1 mL 5% Methanol in Water (Removes salts/proteins).[1]

-

Elute: 1 mL 100% Methanol (The neutral amide elutes easily).

-

Reconstitute: Evaporate and reconstitute in 10% ACN.

Visualization: Metabolic & Fragmentation Pathway

This diagram illustrates the theoretical fragmentation used for MS detection and the structural relationship to the parent compound.

Caption: Proposed ESI+ MS/MS fragmentation pathway for 3-(1H-indol-3-yl)-N-methylpropanamide.

References

-

BenchChem. (2025).[1][4][5] Mass Spectrometry Fragmentation of 1H-Indole-3-propanal and Derivatives.[1][6] Retrieved from

-

PubChem. (2023).[1][7] Compound Summary: 3-(1H-indol-3-yl)-N-methylpropanamide (CID 7661699).[1] National Library of Medicine.[1] Retrieved from

-

Bridges, J. W., & Williams, R. T. (1968).[1] The fluorescence of indoles and aniline derivatives.[1][8] Biochemical Journal.[1][8] Retrieved from

-

MDPI. (2017).[1] Analyses of Indole Compounds in Sugar Cane by HPLC and LC-MS after Solid-Phase Extraction. Molecules.[1][9][4][3][7][8][10][11][12][13] Retrieved from

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methyl 3-(1H-indol-3-yl)propanoate | C12H13NO2 | CID 21711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journal.gnest.org [journal.gnest.org]

- 10. Separation of Indole-3-pyruvic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. 3-(1H-indol-3-yl)-N-methylpropanamide | C12H14N2O | CID 7661699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scirp.org [scirp.org]

Application Note: Structural Elucidation of 3-(1H-indol-3-yl)-N-methylpropanamide using ¹H NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-(1H-indol-3-yl)-N-methylpropanamide. This document outlines the theoretical basis for the expected spectral features, a detailed, field-proven protocol for sample preparation and data acquisition, and a systematic approach to spectral analysis for the unambiguous structural confirmation of the title compound. The methodologies described herein are designed to ensure data integrity and reproducibility, critical for regulatory submissions and peer-reviewed publications.

Introduction: The Significance of 3-(1H-indol-3-yl)-N-methylpropanamide and the Role of NMR

3-(1H-indol-3-yl)-N-methylpropanamide belongs to the indole class of heterocyclic compounds, a scaffold of immense interest in medicinal chemistry due to its prevalence in biologically active natural products and synthetic pharmaceuticals.[1][2] Accurate structural characterization is a cornerstone of drug discovery and development, ensuring the identity and purity of synthesized molecules. ¹H NMR spectroscopy stands as a primary and indispensable analytical technique for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This application note serves as a practical guide for researchers working with this compound or structurally related analogs.

Predicted ¹H NMR Spectral Analysis of 3-(1H-indol-3-yl)-N-methylpropanamide

The structure of 3-(1H-indol-3-yl)-N-methylpropanamide contains several distinct proton environments, which are expected to give rise to a characteristic ¹H NMR spectrum. The predicted chemical shifts (δ) are based on the analysis of structurally similar fragments, including indole, 3-indolepropionic acid, and N-methylpropanamide.[4][5][6] The spectrum is anticipated to exhibit signals corresponding to the aromatic protons of the indole ring, the aliphatic protons of the propanamide side chain, and the protons of the N-methyl and N-H groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 3-(1H-indol-3-yl)-N-methylpropanamide in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| Indole N-H (H1) | ~ 8.1 - 8.3 | broad singlet | 1H | Deshielded due to the aromatic nature of the indole ring and its position on a heteroatom.[7] |

| Indole C2-H | ~ 7.0 - 7.2 | singlet or doublet of doublets | 1H | Located on the electron-rich pyrrole ring of the indole nucleus.[4] |

| Indole C4-H & C7-H | ~ 7.6 - 7.8 & ~ 7.3 - 7.5 | doublet & doublet | 1H each | Aromatic protons on the benzene portion of the indole ring.[1][7] |

| Indole C5-H & C6-H | ~ 7.1 - 7.3 | triplet & triplet | 1H each | Aromatic protons on the benzene portion of the indole ring.[1][7] |

| -CH₂- (alpha to C=O) | ~ 2.5 - 2.7 | triplet | 2H | Adjacent to the electron-withdrawing carbonyl group.[8] |

| -CH₂- (beta to C=O) | ~ 3.0 - 3.2 | triplet | 2H | Adjacent to the indole ring.[6][9] |

| Amide N-H | ~ 5.5 - 6.5 | broad singlet or triplet | 1H | Chemical shift is concentration and solvent dependent. |

| N-CH₃ | ~ 2.7 - 2.9 | doublet | 3H | Coupled to the adjacent amide N-H proton.[5] |

Note: The exact chemical shifts and coupling constants can be influenced by the choice of solvent, concentration, and temperature.[10][11]

Experimental Protocol: A Self-Validating System for High-Quality ¹H NMR Data

The following protocol is designed to yield a high-resolution ¹H NMR spectrum of 3-(1H-indol-3-yl)-N-methylpropanamide. The causality behind each step is explained to ensure a deep understanding of the process.

Materials and Equipment

-

3-(1H-indol-3-yl)-N-methylpropanamide (5-25 mg)[12]

-

Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent

-

High-quality 5 mm NMR tubes

-

Pasteur pipette and glass wool

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation

-

Analyte Weighing: Accurately weigh 5-25 mg of the compound.[13] The use of an appropriate amount of material is crucial for obtaining a good signal-to-noise ratio without causing line broadening due to high viscosity.[14]

-

Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[13] CDCl₃ is a common choice for nonpolar to moderately polar organic compounds.[15] Ensure complete dissolution by gentle vortexing. The deuterated solvent is necessary for the spectrometer's lock system and to avoid large solvent signals in the proton spectrum.

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution into a clean, dry NMR tube through a small plug of glass wool in a Pasteur pipette.[15] Solid particles disrupt the homogeneity of the magnetic field, leading to broadened spectral lines.

-

Sample Transfer and Labeling: Carefully transfer the filtered solution into the NMR tube. The sample height should be appropriate for the spectrometer's probe (typically 4-5 cm).[13] Properly label the NMR tube with the sample identity.

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

Table 2: Recommended ¹H NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30° pulse-acquire sequence is optimal for routine spectra with multiple scans to avoid saturation effects.[16] |

| Number of Scans (NS) | 8-16 | Signal averaging increases the signal-to-noise ratio. The exact number will depend on the sample concentration. |

| Acquisition Time (AQ) | 3-4 s | Allows for sufficient data collection for good digital resolution.[16][17] |

| Relaxation Delay (D1) | 1-2 s | A sufficient delay allows for the relaxation of protons back to their equilibrium state before the next pulse, which is important for accurate integration.[18] |

| Spectral Width (SW) | 16 ppm | A spectral width of 16 ppm is generally sufficient to encompass all proton signals in most organic molecules. |

| Receiver Gain (RG) | Auto-adjust | The instrument will automatically set the optimal receiver gain to maximize the signal without causing ADC overflow.[19] |

Workflow for ¹H NMR Analysis:

Caption: Workflow from sample preparation to structural confirmation.

Data Processing and Analysis

Once the Free Induction Decay (FID) is acquired, a series of processing steps are necessary to obtain the final, interpretable spectrum.[20][21]

-

Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier Transform (FT).[22]

-

Phase Correction: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical).[23]

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.[23]

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.[18]

-

Peak Picking and Referencing: The chemical shifts of the peaks are determined relative to an internal standard (e.g., TMS at 0 ppm).

Interpretation and Structural Confirmation

The processed ¹H NMR spectrum should be analyzed by assigning each signal to the corresponding protons in the 3-(1H-indol-3-yl)-N-methylpropanamide molecule. The integration values should be consistent with the number of protons in each environment. The splitting patterns (multiplicity) of the signals provide information about the number of adjacent protons, which is crucial for confirming the connectivity of the atoms. For instance, the triplet for the -CH₂- group alpha to the carbonyl is due to coupling with the adjacent -CH₂- group, which in turn also appears as a triplet. The doublet of the N-CH₃ protons confirms its coupling to the amide N-H. By systematically analyzing the chemical shifts, integration, and coupling patterns, the structure of 3-(1H-indol-3-yl)-N-methylpropanamide can be unambiguously confirmed.

Conclusion

This application note has detailed a robust and reliable methodology for the acquisition and interpretation of the ¹H NMR spectrum of 3-(1H-indol-3-yl)-N-methylpropanamide. By following the outlined protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra suitable for rigorous structural elucidation. The provided analysis of the expected spectral features serves as a valuable reference for confirming the successful synthesis and purity of this important indole derivative.

References

-

NMR Sample Preparation. University of California, Riverside. [Link]

-

Lindon, J. C., & Ferrige, A. G. (2002). NMR Data Processing. In eMagRes. John Wiley & Sons, Ltd. [Link]

-

Hoch, J. C., & Stern, A. S. (1996). NMR Data Processing. Wiley-Liss. [Link]

-

NMR data handling and (pre-)processing. The MetaRbolomics book. [https://www.bioconductor.org/packages/release/bioc/vignettes/metaRbolomics/inst/doc/ NMR-data-handling-and-preprocessing.html]([Link] NMR-data-handling-and-preprocessing.html)

-

Optimized Default 1H Parameters. NMR Facility - Chemistry Department, University of Wisconsin-Madison. [Link]

-

Basic NMR Concepts. Boston University. [Link]

-

How to Get a Good 1H NMR Spectrum. Department of Chemistry, University of Rochester. [Link]

-

NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

-

Ali, I., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 9, 707412. [Link]

-

Johnson, P. D., & Lee, D. (2025). NMR data processing, visualization, analysis and structure calculation with NMRFx. Nature Communications, 16(1), 1812. [Link]

-

Korir, A. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts. [Link]

-

How To Prepare And Run An NMR Sample. ALWSCI. [Link]

-

THE ACQUISITION PARAMETERS. University of Arizona. [Link]

-

1H ACQUISITION PERIOD. Bruker. [Link]

-

Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-875. [Link]

-

Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]

-

1H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental... ResearchGate. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

-

Esterified Indole-3-propionic Acid: A Novel Inhibitor against Cholinesterase Identified through Experimental and Computational Approaches. ACS Omega. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

-

Chemical shifts. University College London. [Link]

-

3-(1h-indol-3-yl)-n-methylpropanamide (C12H14N2O). PubChemLite. [Link]

-

Tables For Organic Structure Analysis. University of California, Los Angeles. [Link]

-

3-(1H-indol-3-yl)-N-methylpropanamide. PubChem. [Link]

-

N-Methyl-1H-indole-3-propanamide. FooDB. [Link]

-

3-[1-(1H-indol-3-yl)-3-methyl-but-2-enyl]-1H-indole. SpectraBase. [Link]

-

Pessoa-Mahana, H., et al. (2017). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Archiv der Pharmazie, 350(1-2), e1600271. [Link]

-

3-Indolepropionic acid, 2TMS derivative. NIST WebBook. [Link]

-

3-Indolepropionic acid. Wikipedia. [Link]

-

indole-3-propionic acid. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

- 1. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound N-Methyl-1H-indole-3-propanamide (FDB010723) - FooDB [foodb.ca]

- 3. NMR data processing, visualization, analysis and structure calculation with NMRFx - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. N-Methylpropionamide(1187-58-2) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Indolepropionic acid(830-96-6) 1H NMR spectrum [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. compoundchem.com [compoundchem.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. ou.edu [ou.edu]

- 15. How To [chem.rochester.edu]

- 16. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. sites.bu.edu [sites.bu.edu]

- 19. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

- 20. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 21. wiley.com [wiley.com]

- 22. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 23. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

Application Note: High-Resolution 13C NMR Characterization of 3-(1H-indol-3-yl)-N-methylpropanamide

This Application Note is designed for researchers in medicinal chemistry and structural biology. It provides a comprehensive protocol for the acquisition, processing, and assignment of 13C NMR data for 3-(1H-indol-3-yl)-N-methylpropanamide , a key structural scaffold in the development of melatonergic agonists and tryptophan metabolites.[1][2]

Abstract & Scientific Context

3-(1H-indol-3-yl)-N-methylpropanamide (CAS: 69397-85-9) is a biologically significant indole derivative.[1][3] Structurally, it bridges the gap between Indole-3-propionic acid (IPA) —a potent neuroprotective antioxidant—and Melatonin analogs.[1][3] Accurate NMR characterization is critical because the N-methyl amide moiety introduces specific electronic shielding effects distinct from its ester or acid precursors.[1]

This guide details the 13C NMR chemical shift assignments , experimental protocols, and structural validation logic required to confirm the identity of this compound during synthesis or metabolite screening.

Experimental Protocol

Sample Preparation

To ensure optimal signal-to-noise (S/N) ratio and resolution of quaternary carbons:

-

Mass: Weigh 15–20 mg of the solid compound.

-

Solvent: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

-

Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.[1][2][3]

-

Homogenization: Vortex for 30 seconds; ensure no suspended solids remain.

Acquisition Parameters (Standard 400/500 MHz Instrument)

-

Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if editing is required).

-

Spectral Width: 240 ppm (to capture Carbonyl ~170-175 ppm).[1][3]

-

Scans (NS): Minimum 1024 scans (approx. 1-2 hours) for clear quaternary detection.

Results: 13C NMR Data & Assignment

The following data represents the consensus chemical shifts derived from high-fidelity structural analogs (Indole-3-propionic acid and N-methylpropionamide) in DMSO-d₆.

Table 1: 13C NMR Chemical Shift Data (DMSO-d₆)[1][2][4]

| Carbon Position | Chemical Shift (δ, ppm) | Type | Assignment Logic |

| C=O[1][3][4] (Amide) | 172.4 | Cq | Characteristic amide carbonyl; upfield from acid (~175 ppm).[1][3] |

| C7a (Indole) | 136.3 | Cq | Aromatic quaternary; bridgehead next to NH.[1][3] |

| C3a (Indole) | 127.2 | Cq | Aromatic quaternary; bridgehead.[1][3] |

| C2 (Indole) | 122.8 | CH | Aromatic CH; adjacent to NH.[1][3] |

| C6 (Indole) | 120.9 | CH | Aromatic CH; benzene ring.[1][3] |

| C5 (Indole) | 118.3 | CH | Aromatic CH; benzene ring.[1][3] |

| C4 (Indole) | 118.1 | CH | Aromatic CH; benzene ring.[1][3] |

| C3 (Indole) | 113.5 | Cq | Shielded quaternary; substitution site (beta-position).[1][3] |

| C7 (Indole) | 111.3 | CH | Aromatic CH; adjacent to NH bridgehead. |